Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur sources and appropriate carbon precursors.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate
- Ethyl 4-(4-tert-butylphenyl)-2-{[(2-bromophenyl)carbonyl]amino}thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of both tert-butyl and chlorophenyl groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C24H24ClNO3S |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO3S/c1-5-29-23(28)20-18(15-10-12-16(13-11-15)24(2,3)4)14-30-22(20)26-21(27)17-8-6-7-9-19(17)25/h6-14H,5H2,1-4H3,(H,26,27) |
InChI Key |
ZSKYNOUXEAHENN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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